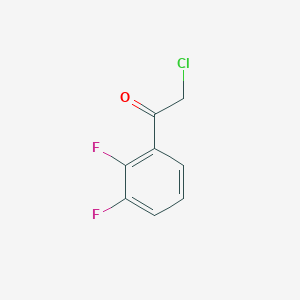

2-Chloro-1-(2,3-difluorophenyl)ethanone

Description

Propriétés

IUPAC Name |

2-chloro-1-(2,3-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIRNNQCNIDIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction occurs in anhydrous dichloromethane (DCM) under inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the Lewis acid. A representative protocol involves:

-

Dissolving AlCl₃ (1.0 mol) in DCM at room temperature.

-

Dropwise addition of chloroacetyl chloride (1.0 mol) over 10 minutes.

-

Refluxing the mixture for 30 minutes to form the acylium ion.

-

Gradual addition of 1,2-difluorobenzene (0.85 mol) over 2 hours, followed by 1 hour of reflux.

The crude product is isolated via ice-water quench , followed by extraction with DCM, washing with sodium bicarbonate, and drying over magnesium sulfate. Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 10:1) yields the target compound in 98% purity .

Table 1: Standard Friedel-Crafts Acylation Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | AlCl₃ (1.0 mol) | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | Reflux (~40°C) | |

| Reaction Time | 3–4 hours | |

| Yield | 85–98% | |

| Purification | Column chromatography |

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like nitromethane enhance electrophilic reactivity but risk side reactions with the Lewis acid. Non-polar solvents (e.g., toluene ) reduce side products but require higher temperatures (~80°C), complicating reaction control. DCM remains optimal due to its balance of polarity and low boiling point.

Stoichiometry and Regioselectivity

The 2,3-difluorophenyl group introduces steric and electronic challenges. Fluorine’s electron-withdrawing nature deactivates the ring, necessitating excess chloroacetyl chloride (1.2–1.5 eq) to drive the reaction. Regioselectivity is controlled by the ortho/para-directing effects of fluorine, favoring acylation at the C1 position (para to both fluorines). Competing acylations at C4 or C5 are minimized by slow reagent addition and temperature control.

Comparative Analysis of Synthetic Methods

Industrial vs. Laboratory-Scale Production

Industrial protocols emphasize continuous-flow reactors to manage exothermicity and improve yield consistency. In contrast, batch processes dominate laboratory syntheses, with scalability limited by heat dissipation and mixing efficiency.

Green Chemistry Approaches

Recent patents describe catalytic hydrogen transfer reactions using formic acid/triethylamine as hydrogen donors, achieving 90–95% yields with reduced AlCl₃ usage. However, these methods remain experimental for this compound.

Challenges and Mitigation Strategies

Applications De Recherche Scientifique

Chemistry: In organic chemistry, 2-Chloro-1-(2,3-difluorophenyl)ethanone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical studies.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit biological activity that could be useful in drug development.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mécanisme D'action

The mechanism by which 2-Chloro-1-(2,3-difluorophenyl)ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between 2-chloro-1-(2,3-difluorophenyl)ethanone and its analogs are critical for understanding their reactivity, physical properties, and applications. Below is a detailed comparison:

Structural Analogues and Substitution Patterns

Reactivity and Biocatalytic Performance

- Enantioselective Reduction: The 3,4-difluoro analog undergoes highly efficient bioreduction using Rhodococcus kyotonensis ADH in E. coli, achieving >99% enantiomeric excess (ee) and conversion .

- Solvent Effects :

- Deep Eutectic Solvents (DES) like choline acetate (ChAc) enhance enzyme activity in the reduction of 3,4-difluoro derivatives, whereas choline chloride (ChCl) shows lower efficiency .

Activité Biologique

2-Chloro-1-(2,3-difluorophenyl)ethanone is a substituted ketone with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various bioactive compounds. This article explores the biological activity of this compound, its mechanisms of action, and its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 190.57 g/mol. The compound features a chloro group and two fluorine atoms on a phenyl ring, contributing to its unique reactivity and biological interactions.

Research indicates that this compound interacts with critical biological targets involved in platelet aggregation and drug metabolism. Its ability to modulate these pathways underpins its pharmacological potential.

- Platelet Aggregation : The compound's interactions with enzymes that regulate platelet function suggest it may play a role in antiplatelet therapies, similar to its derivative used in ticagrelor synthesis .

- Enzyme Interactions : Studies have shown that it exhibits significant interactions with cytochrome P450 enzymes, which are essential for drug metabolism.

Applications in Pharmaceutical Chemistry

The primary application of this compound lies in its role as an intermediate for synthesizing ticagrelor, an effective antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. The synthesis process involves:

- Enzymatic Reduction : The transformation of this compound into (S)-2-Chloro-1-(2,3-difluorophenyl)ethanol using ketoreductases has been documented to yield high enantiomeric purity .

Synthesis and Yield Data

Recent studies have explored various synthetic routes for producing this compound and its derivatives. A notable case involved using engineered ketoreductases from Chryseobacterium sp., which demonstrated specific activities significantly higher than wild-type enzymes.

| Method | Specific Activity (μmol/min/mg) | Yield (%) |

|---|---|---|

| Wild-type KR | 17 | 80 |

| Mutant L205A KR | 178 | 95 |

Comparative Biological Activity

In comparative studies with structurally related compounds, this compound exhibited distinct biological profiles. For instance:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2-Chloro-1-(3-fluorophenyl)ethanone | 53688-18-9 | Moderate antibacterial activity |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | 2392321 | Significant antiplatelet effects |

| 2-Chloro-1-(4-fluorophenyl)ethanone | 456-04-2 | Low cytotoxicity against cancer cell lines |

Q & A

What are the recommended synthetic routes for 2-Chloro-1-(2,3-difluorophenyl)ethanone in academic research?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation , where a chloroacetyl chloride reacts with 2,3-difluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include halogenation of pre-formed acetophenone derivatives using reagents like sulfuryl chloride (SO₂Cl₂). For heterocyclic derivatives, coupling with piperazine or azide intermediates under controlled conditions is reported .

Key Considerations:

- Catalyst selection (e.g., AlCl₃ vs. FeCl₃) impacts reaction efficiency.

- Solvent polarity (e.g., dichloromethane vs. nitrobenzene) influences yield.

How can researchers ensure accurate characterization of this compound?

Answer:

Comprehensive characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry (e.g., distinguishing 2,3- from 3,4-difluoro isomers) .

Data Table :

| Property | Value (Literature) | Method | Reference |

|---|---|---|---|

| Boiling Point | 256.3°C (760 mmHg) | DSC | |

| Flash Point | 108.8°C | Closed-cup test |

What safety protocols are essential when handling this compound?

Answer:

- Protective Equipment : Gloves, goggles, and lab coats are mandatory due to its lachrymatory nature .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis) .

- Waste Disposal : Halogenated waste must be segregated and processed by licensed facilities .

How can researchers address discrepancies in reported physical properties (e.g., boiling point)?

Answer:

Discrepancies may arise from impurities or isomerization. Mitigation strategies include:

- Purity Analysis : Use HPLC/GC-MS to verify compound homogeneity .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting/boiling points .

- Isomer Identification : Compare NMR shifts with computational predictions (DFT) .

What are the applications of this compound in medicinal chemistry?

Answer:

It serves as a key intermediate in synthesizing:

- Ticagrelor : A P2Y₁₂ receptor antagonist (antiplatelet drug) .

- Antipruritic Agents : Hybrids with piperazine moieties show bioactivity .

Mechanistic Insight : The electron-withdrawing fluorine atoms enhance electrophilicity, facilitating nucleophilic substitutions in drug precursors .

What strategies optimize reaction yield in its synthesis?

Answer:

- Catalyst Optimization : AlCl₃ > FeCl₃ for Friedel-Crafts acylation .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., polyacylation) .

- Solvent Selection : Non-polar solvents (e.g., DCM) improve regioselectivity .

How to analyze purity and detect impurities in this compound?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) .

- Spectroscopic Methods : FT-IR to identify carbonyl (C=O) and C-F stretches .

- Reference Standards : Compare retention times/spikes with certified materials .

What challenges arise in regioselective functionalization of the difluorophenyl ring?

Answer:

Fluorine’s ortho/para-directing effects complicate regioselectivity. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.